1H-Imidazol-1-amine

概要

説明

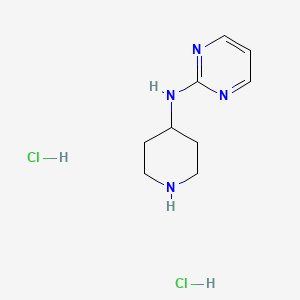

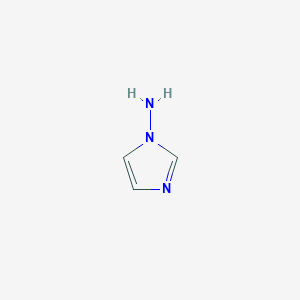

1H-Imidazol-1-amine is a chemical compound with the formula C3H5N3 . It is a key component in many functional molecules used in a variety of everyday applications .

Synthesis Analysis

The synthesis of imidazoles has seen significant advances recently. These heterocycles are crucial to functional molecules used in various applications. The bonds formed during the creation of the imidazole have been a focus of recent research .Molecular Structure Analysis

The molecular weight of 1H-Imidazol-1-amine is 83.09. Its InChI code is 1S/C3H5N3/c4-6-2-1-5-3-6/h1-3H,4H2 .Chemical Reactions Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It shows both acidic and basic properties. It is a white or colorless solid that is highly soluble in water and other polar solvents .Physical And Chemical Properties Analysis

1H-Imidazol-1-amine is a pale-yellow to yellow-brown solid. It should be stored at temperatures between 2-8°C . It is highly soluble in water, producing a mildly alkaline solution .科学的研究の応用

Green Synthesis of Derivatives

1H-Imidazol-1-amine serves as a precursor in the green synthesis of novel derivatives like 1H-imidazo[1,2-a]imidazole-3-amine and imidazo[2,1-c][1,2,4]triazole-5-amine. This process involves multi-component synthesis under environmentally friendly conditions, utilizing microwave heating for efficiency and high yields (Sadek et al., 2018).

Applications in Nitrogen-rich Gas Generators

Compounds derived from 1H-Imidazol-1-amine, such as nitrogen-rich imidazole, 1,2,4-triazole, and tetrazole-based molecules, have potential applications in nitrogen-rich gas generators. These compounds are studied for their physical and chemical properties, like densities, heats of formation, and detonation velocities (Srinivas et al., 2014).

Catalytic Applications

1H-Imidazol-1-amine is involved in catalytic processes, such as the oxidative aminocarbonylation of N-substituted-1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-amines, to synthesize functionalized benzimidazoimidazoles. This method showcases good to excellent yields under mild conditions using a palladium iodide catalytic system (Veltri et al., 2018).

Antifungal Agent Development

1H-Imidazol-1-amine derivatives have shown promising activities as antifungal agents. Studies have explored the structure-activity relationship of these compounds, leading to the development of new analogues with effective fungal growth inhibition and cellular selectivity (Setzu et al., 2002).

Synthesis of Functionalized Imidazoles

A one-pot, multi-component synthesis approach uses 1H-Imidazol-1-amine for the efficient creation of functionalized imidazoles. This method is notable for its simplicity and effectiveness in yielding diverse imidazole derivatives (Adib et al., 2009).

CO2 Capture

1H-Imidazol-1-amine derivatives have been used in the development of ionic liquids for CO2 capture. These ionic liquids react reversibly with CO2, efficiently sequestering the gas as a carbamate salt, representing an innovative approach to CO2 capture technology (Bates et al., 2002).

Organic Synthesis Applications

1H-Imidazol-1-amine is used in various organic synthesis processes, such as the TEMPO mediated oxidative annulation of aryl methyl ketones with amines, demonstrating its versatility in creating diverse chemical structures (Geng et al., 2022).

作用機序

The mechanism of action of imidazole-based compounds is diverse and depends on the specific compound. For instance, some imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Safety and Hazards

将来の方向性

Imidazole has become an important synthon in the development of new drugs. The derivatives of 1, 3-diazole show different biological activities. There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable .

特性

IUPAC Name |

imidazol-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3/c4-6-2-1-5-3-6/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXZANEWAFZMPKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

83.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Imidazol-1-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,6-Dihydrobenzo[D]thiazol-7(4H)-one](/img/structure/B1591776.png)

![Ethyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine-3-carboxylate](/img/structure/B1591779.png)

![Ethyl [(2-bromopyridin-3-yl)oxy]acetate](/img/structure/B1591782.png)